![molecular formula C20H22N2O5S2 B2965229 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899959-52-5](/img/structure/B2965229.png)
2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intrinsically Conductive Polymers
A study by Tanaka and Yamashita (1997) explored the preparation and characterization of mixed trimers, including aromatic heterocycles and nonclassical thiophene with pyrazine-dihydropyrazine redox systems. These compounds demonstrated significantly lower optical and electrochemical energy gaps, with one pyrrole derivative showing a 1000 nm red shift of the absorption band, indicating potential applications in intrinsically conductive polymers (Tanaka & Yamashita, 1997).
Antiviral Evaluations
Research by Sayed and Ali (2007) synthesized derivatives via reactions with various nucleophiles for antiviral evaluations. The compounds formed, including pyrimidine and thiazolopyrimidine derivatives, served as precursors for further chemical transformations, highlighting the compound's versatility in synthesizing bioactive molecules (Sayed & Ali, 2007).
Electrochromic Materials
Zhao et al. (2014) synthesized novel monomers and corresponding polymers with potential applications in NIR electrochromic devices. The polymers exhibited high coloration efficiency and fast response times, demonstrating the compound's relevance in developing electrochromic materials (Zhao et al., 2014).
Organic Light Emitting Devices (OLEDs)
A study by Zhao et al. (2004) synthesized 2,5-di(aryleneethynyl)pyrazine derivatives, demonstrating their potential use in OLEDs through significant enhancements in external quantum efficiencies. The electron-transporting properties of the pyrazine system were highlighted, suggesting applications in the development of efficient OLED materials (Zhao et al., 2004).
Zinc Azaphthalocyanines for Singlet Oxygen Production
Research by Mørkved et al. (2009) and Mørkved et al. (2013) explored the synthesis of zinc azaphthalocyanines with peripheral thiophen-2-yl substituents, focusing on their applications in singlet oxygen production. These compounds showed red-shifted UV–Vis Q-bands and substantial singlet oxygen quantum yields, indicating potential use in photodynamic therapy and as photosensitizers (Mørkved et al., 2009; Mørkved et al., 2013).
Antibacterial Activity
Shehab et al. (2018) synthesized novel pyrimidine-2-thiol and related derivatives, demonstrating potent anti-inflammatory and antioxidant activities. These findings suggest the compound's utility in developing new antibacterial agents with improved efficacy (Shehab et al., 2018).
特性
IUPAC Name |
2-thiophen-2-ylsulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-16-12-14(13-17(26-2)20(16)27-3)19-15-6-4-8-21(15)9-10-22(19)29(23,24)18-7-5-11-28-18/h4-8,11-13,19H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRBKCZFVEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

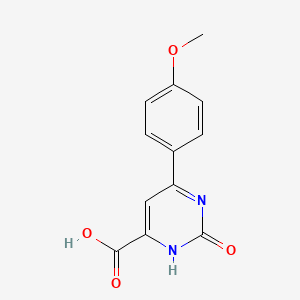
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)
![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)

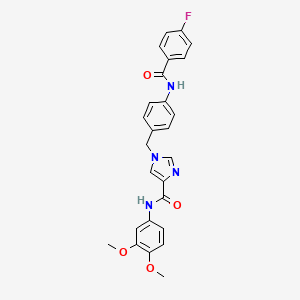
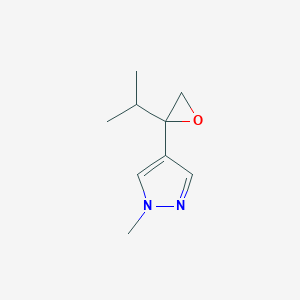
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)


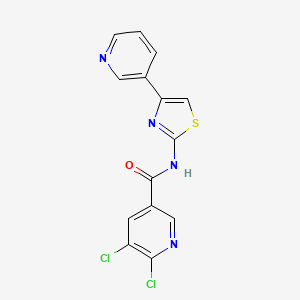
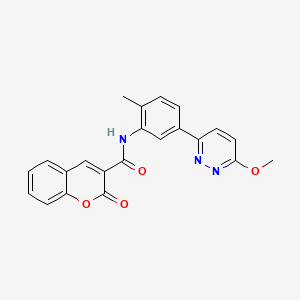
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)